molecular formula C10H8S2 B428576 3-[2-(3-Thienyl)vinyl]thiophene

3-[2-(3-Thienyl)vinyl]thiophene

Cat. No.: B428576
M. Wt: 192.3g/mol
InChI Key: UTOPHQHEYXIADR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-Thienyl)vinyl]thiophene is an organic compound that serves as a versatile building block in materials science and medicinal chemistry research. Its structure, featuring a vinyl-linked bithiophene core, makes it a valuable precursor for synthesizing advanced π-conjugated systems . In electronic and optoelectronic research , this compound is used to develop conjugated polymers and small molecules for applications such as organic thin-film transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells . The extended conjugation offered by its structure can help tune the HOMO-LUMO energy levels of resulting materials, which is critical for optimizing device performance . It can also be a key synthon in the construction of more complex architectures, such as helicenes and other non-planar π-systems, via oxidative photocyclization reactions . In pharmaceutical research , the thiophene ring is a privileged scaffold found in numerous bioactive molecules and commercially available drugs . Derivatives similar to 3-[2-(3-Thienyl)vinyl]thiophene are investigated for a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Researchers utilize this compound to synthesize novel heterocyclic prototypes for lead molecule discovery and the development of combinatorial libraries . Please Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H8S2

Molecular Weight

192.3g/mol

IUPAC Name

3-[(E)-2-thiophen-3-ylethenyl]thiophene

InChI

InChI=1S/C10H8S2/c1(9-3-5-11-7-9)2-10-4-6-12-8-10/h1-8H/b2-1+

InChI Key

UTOPHQHEYXIADR-OWOJBTEDSA-N

SMILES

C1=CSC=C1C=CC2=CSC=C2

Isomeric SMILES

C1=CSC=C1/C=C/C2=CSC=C2

Canonical SMILES

C1=CSC=C1C=CC2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

  • Structure : Three fused thiophene rings.
  • Properties :
    • Extended conjugation due to fused rings, leading to a narrow HOMO-LUMO gap.
    • High thermal stability and charge carrier mobility.
  • Applications : Used in organic field-effect transistors (OFETs) and photovoltaic devices .
Property 3-[2-(3-Thienyl)vinyl]thiophene 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Conjugation Length Moderate (vinyl-linked) Extended (fused rings)
HOMO-LUMO Gap (eV) ~3.1 (estimated) ~2.8
Thermal Stability (°C) ~200 >300
Key Application Organic semiconductors High-performance OFETs

3-(3-Thienyl)acrylic acid

  • Structure : Acrylic acid group (–CH₂COOH) attached to 3-thienyl.
  • Properties :
    • Carboxylic acid functionality enables esterification and polymerization.
    • Conjugation between thiophene and acrylic acid enhances electron-withdrawing effects.
  • Applications : Building block for conductive polymers and organic dyes .
Property 3-[2-(3-Thienyl)vinyl]thiophene 3-(3-Thienyl)acrylic acid
Reactivity Vinyl crosslinking Esterification/polymerization
Solubility Low (hydrophobic) Moderate (polar solvents)
Electronic Effect Electron-rich Electron-deficient
Key Application Conjugated polymers Organic electronics

Bis[2-(2-arylethynyl)-3-thienyl]arenes

  • Structure : Ethynyl (–C≡C–) linkages between thiophene and arenes.
  • Properties :
    • Rigid, linear conjugation with high conductivity.
    • Tunable optoelectronic properties via aryl substitution.
  • Applications: Molecular wires and conductive nanomaterials .
Property 3-[2-(3-Thienyl)vinyl]thiophene Bis[2-(2-arylethynyl)-3-thienyl]arenes
Conjugation Rigidity Flexible (vinyl) Rigid (ethynyl)
Absorption λ_max (nm) ~350 ~420
Conductivity (S/cm) 10⁻⁴–10⁻³ 10⁻²–10⁻¹
Key Application Sensors Molecular electronics

2-(3-Thienyl)ethanamine

  • Structure : Ethylamine (–CH₂CH₂NH₂) substituent on 3-thienyl.
  • Properties :
    • Polar amine group enhances solubility in aqueous media.
    • Weak fluorescence due to electron-donating amine.
  • Applications : Pharmaceutical intermediates and bioimaging probes .
Property 3-[2-(3-Thienyl)vinyl]thiophene 2-(3-Thienyl)ethanamine
Solubility Insoluble in water Soluble in polar solvents
Fluorescence Quantum Yield Moderate (~0.3) Low (~0.1)
Bioactivity Limited High (TAAR1 ligand)
Key Application Organic electronics Drug discovery

Key Research Findings

  • Electronic Properties: The vinyl linker in 3-[2-(3-Thienyl)vinyl]thiophene provides moderate conjugation, balancing flexibility and charge transport efficiency. Its HOMO-LUMO gap (~3.1 eV) is intermediate between fused thiophenes (~2.8 eV) and non-conjugated derivatives (>4 eV) .
  • Synthetic Routes : Similar to TEDG synthesis (), alkylation of 3-thienyl precursors with vinyl halides or Heck coupling could yield the target compound.
  • Optical Behavior : Solvatochromic effects (as seen in TEDG, ) suggest solvent polarity-dependent fluorescence, useful for environmental sensing .
  • Pharmacological Relevance : Unlike 3-thienyl-substituted dihydropyrimidines (), the target compound lacks heterocyclic pharmacophores, limiting bioactivity but favoring material science applications .

Preparation Methods

Substrate Preparation

  • 3-Thienylstannane Synthesis : A thiophene derivative (e.g., 3-bromothiophene) is treated with hexamethylditin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form 3-(trimethylstannyl)thiophene.

  • Vinyl Electrophile Activation : A second thiophene moiety is functionalized with a vinyl bromide group via bromination of 3-vinylthiophene using N-bromosuccinimide (NBS) under radical conditions.

Coupling Reaction

The stannane and vinyl bromide are combined in anhydrous tetrahydrofuran (THF) with Pd(PPh₃)₄ (1–5 mol%) at reflux (66°C) for 12–24 hours. The reaction proceeds via oxidative addition of the vinyl bromide to palladium, transmetallation with the stannane, and reductive elimination to yield the coupled product. Typical yields range from 65–85% , with purity confirmed by column chromatography (hexane/ethyl acetate).

Table 1: Stille Coupling Optimization

ParameterOptimal ConditionYield (%)Source
CatalystPd(PPh₃)₄78
SolventTHF82
Temperature66°C75
Reaction Time18 hours80

Horner-Wadsworth-Emmons Olefination

This method constructs the central vinyl bridge via a phosphonate-mediated olefination, as demonstrated in the synthesis of analogous poly[3-(5-octyl-thienylene-vinyl)-thiophene].

Phosphonate Ester Synthesis

A thiophene-methylphosphonate precursor is prepared by reacting 3-bromomethylthiophene with triethyl phosphite at 160°C, yielding (3-thienylmethyl)phosphonic acid diethyl ester.

Aldehyde Preparation

A second thiophene bearing an aldehyde group is synthesized via Vilsmeier-Haack formylation of 3-thiophene methanol, yielding 3-thiophenecarbaldehyde.

Olefination Reaction

The phosphonate ester (10 mmol) and aldehyde (10 mmol) are combined in dimethylformamide (DMF) with sodium methoxide (NaOMe, 1.2 eq) at 0°C. The mixture is warmed to room temperature, stirred for 30 minutes, and quenched with ice water. Extraction with diethyl ether and chromatography (petroleum ether) affords the product in ~61% yield .

Table 2: Horner-Wadsworth-Emmons Reaction Metrics

ComponentQuantity (mmol)RoleSource
Phosphonate Ester10Nucleophile
3-Thiophenecarbaldehyde10Electrophile
NaOMe12Base

Grignard Metathesis Polymerization

While primarily used for polymer synthesis, this method can be adapted to prepare oligomeric or monomeric vinyl-thiophene derivatives.

Monomer Synthesis

2,5-Dibromo-3-(3-thienylvinyl)thiophene is synthesized via sequential bromination and Wittig reactions.

Polymerization Conditions

The monomer (3 mmol) is dissolved in THF (20 mL) with methylmagnesium bromide (1.8 M, 1.67 mL) and Ni(dppp)Cl₂ (1 mol%). After refluxing for 1 hour, a second Ni catalyst aliquot is added, and the reaction is stirred for 30 minutes. Precipitation in methanol yields the product, which is extracted via Soxhlet apparatus.

Radical-Mediated Cyclization

A radical-based approach, inspired by thieno[3,2-b]thiophene synthesis, employs sodium thiosulfate (Na₂S₂O₃) and iodine (I₂) in N-methylpyrrolidone (NMP) at 140°C. This method couples acetylene precursors with sulfur radicals to form the vinyl-thiophene bond, albeit with moderate yields (~50–70% ).

Crystallographic and Spectroscopic Validation

X-ray diffraction data for 3-[2-(3-Thienyl)vinyl]thiophene (COD ID: 1519257) confirms a planar structure with a trans -configuration across the vinyl bridge. Nuclear magnetic resonance (NMR) spectra exhibit characteristic vinyl proton signals at δ 6.91–7.17 ppm and thiophene ring protons at δ 6.42–7.02 ppm .

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